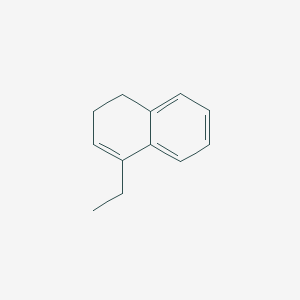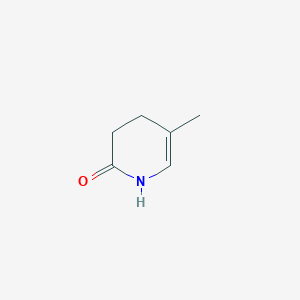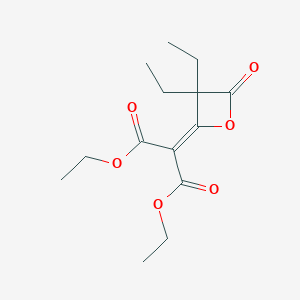
5-Hydroxy-6-methyl-2-pentylpyridine-3,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-6-methyl-2-pentylpyridine-3,4-dicarboxylic acid is a complex organic compound that belongs to the pyridine family Pyridines are six-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by its unique structure, which includes hydroxyl, methyl, pentyl, and dicarboxylic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6-methyl-2-pentylpyridine-3,4-dicarboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction between 5-hydroxy-6-methylpyridine and pentyl bromide in the presence of a base can yield the desired compound. The reaction conditions typically include a solvent such as ethanol or methanol and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, catalytic processes may be employed to enhance the reaction efficiency and reduce the production costs.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-6-methyl-2-pentylpyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The dicarboxylic acid groups can be reduced to alcohols.
Substitution: The methyl and pentyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
5-Hydroxy-6-methyl-2-pentylpyridine-3,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-6-methyl-2-pentylpyridine-3,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid: Lacks the pentyl group, resulting in different chemical properties.
6-Methyl-2-pentylpyridine-3,4-dicarboxylic acid:
5-Hydroxy-2-pentylpyridine-3,4-dicarboxylic acid: Lacks the methyl group, leading to variations in its chemical behavior.
Uniqueness
5-Hydroxy-6-methyl-2-pentylpyridine-3,4-dicarboxylic acid is unique due to the presence of all four functional groups, which contribute to its diverse reactivity and potential applications. The combination of hydroxyl, methyl, pentyl, and dicarboxylic acid groups makes it a versatile compound for various chemical and biological studies.
Propiedades
| 92042-61-0 | |
Fórmula molecular |
C13H17NO5 |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
5-hydroxy-6-methyl-2-pentylpyridine-3,4-dicarboxylic acid |
InChI |
InChI=1S/C13H17NO5/c1-3-4-5-6-8-9(12(16)17)10(13(18)19)11(15)7(2)14-8/h15H,3-6H2,1-2H3,(H,16,17)(H,18,19) |
Clave InChI |
WQEKFYWOEKLMNW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=NC(=C(C(=C1C(=O)O)C(=O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14354125.png)

